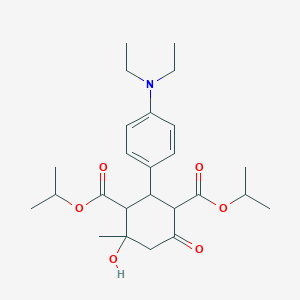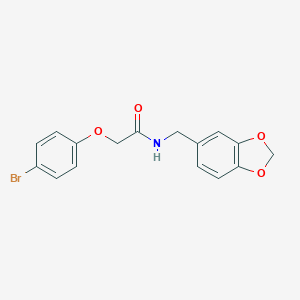
4-benzhydryl-N-(2-methoxyphenyl)piperazine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-benzhydryl-N-(2-methoxyphenyl)piperazine-1-carboxamide, also known as MBZP, is a synthetic compound that belongs to the class of piperazine derivatives. It has been extensively studied for its potential use in scientific research applications due to its unique chemical properties and mechanism of action.
Scientific Research Applications
4-benzhydryl-N-(2-methoxyphenyl)piperazine-1-carboxamide has been used in various scientific research applications, including studies on the central nervous system, drug addiction, and neuropharmacology. It has been shown to have an affinity for the serotonin receptor and can act as a partial agonist or antagonist depending on the specific receptor subtype. Additionally, 4-benzhydryl-N-(2-methoxyphenyl)piperazine-1-carboxamide has been shown to modulate the activity of dopamine and norepinephrine receptors, which are involved in reward and motivation pathways.
Mechanism of Action
The exact mechanism of action of 4-benzhydryl-N-(2-methoxyphenyl)piperazine-1-carboxamide is not fully understood, but it is thought to involve the modulation of neurotransmitter release and receptor activity. 4-benzhydryl-N-(2-methoxyphenyl)piperazine-1-carboxamide has been shown to increase the release of serotonin, dopamine, and norepinephrine in certain brain regions, which may contribute to its effects on mood and behavior.
Biochemical and Physiological Effects
4-benzhydryl-N-(2-methoxyphenyl)piperazine-1-carboxamide has been shown to have a variety of biochemical and physiological effects, including changes in neurotransmitter release, receptor activity, and gene expression. It has been shown to increase the expression of certain genes involved in the regulation of neurotransmitter release and receptor activity, which may contribute to its long-term effects on behavior and addiction.
Advantages and Limitations for Lab Experiments
One advantage of using 4-benzhydryl-N-(2-methoxyphenyl)piperazine-1-carboxamide in lab experiments is its ability to selectively modulate specific neurotransmitter systems. This allows researchers to study the effects of specific neurotransmitters on behavior and addiction pathways. However, one limitation of using 4-benzhydryl-N-(2-methoxyphenyl)piperazine-1-carboxamide is its potential for off-target effects, which may complicate the interpretation of results.
Future Directions
There are several potential future directions for research on 4-benzhydryl-N-(2-methoxyphenyl)piperazine-1-carboxamide. One area of interest is its potential use as a tool for studying the role of specific neurotransmitters in addiction and behavior. Additionally, there is interest in developing 4-benzhydryl-N-(2-methoxyphenyl)piperazine-1-carboxamide derivatives with improved selectivity and potency for specific receptor subtypes. Finally, there is potential for 4-benzhydryl-N-(2-methoxyphenyl)piperazine-1-carboxamide to be developed as a therapeutic agent for the treatment of addiction and other psychiatric disorders.
Conclusion
In conclusion, 4-benzhydryl-N-(2-methoxyphenyl)piperazine-1-carboxamide is a synthetic compound with unique chemical properties and a mechanism of action that has been extensively studied for its potential use in scientific research applications. It has been shown to modulate neurotransmitter release and receptor activity, and has potential for use as a tool for studying addiction and behavior pathways. While there are limitations to its use in lab experiments, there are several potential future directions for research on 4-benzhydryl-N-(2-methoxyphenyl)piperazine-1-carboxamide.
Synthesis Methods
The synthesis of 4-benzhydryl-N-(2-methoxyphenyl)piperazine-1-carboxamide involves the reaction of 2-methoxybenzyl piperazine with benzhydryl chloride in the presence of a base such as potassium carbonate. The resulting compound is then purified and characterized using various analytical techniques such as NMR spectroscopy and mass spectrometry.
properties
Product Name |
4-benzhydryl-N-(2-methoxyphenyl)piperazine-1-carboxamide |
|---|---|
Molecular Formula |
C25H27N3O2 |
Molecular Weight |
401.5 g/mol |
IUPAC Name |
4-benzhydryl-N-(2-methoxyphenyl)piperazine-1-carboxamide |
InChI |
InChI=1S/C25H27N3O2/c1-30-23-15-9-8-14-22(23)26-25(29)28-18-16-27(17-19-28)24(20-10-4-2-5-11-20)21-12-6-3-7-13-21/h2-15,24H,16-19H2,1H3,(H,26,29) |
InChI Key |
PUPPJPUFTOTPAU-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1NC(=O)N2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)N2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![[4-(2-Pyridinylmethyl)-1-piperazinyl]-thiophen-2-ylmethanone](/img/structure/B248808.png)

![1-[(4-Methoxyphenyl)sulfonyl]-4-(naphthalen-1-ylmethyl)piperazine](/img/structure/B248810.png)
![furan-2-yl[4-(1H-indol-3-ylmethyl)piperazin-1-yl]methanone](/img/structure/B248811.png)



